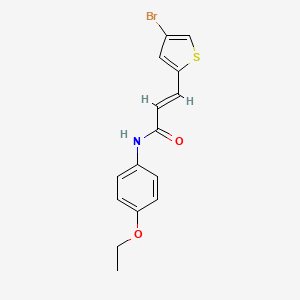

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide

Description

(E)-3-(4-Bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a brominated thiophene ring and a 4-ethoxyphenyl amide group. Its structure features a conjugated α,β-unsaturated carbonyl system (acrylamide backbone), which is critical for biological activity, particularly in anticancer and antioxidant applications . The bromine atom at the 4-position of the thiophene ring enhances electrophilicity and influences intermolecular interactions, while the ethoxy group on the phenyl ring modulates solubility and bioavailability. This compound is typically synthesized via a condensation reaction between 4-bromothiophene-2-carbaldehyde and 4-ethoxyphenylamine under catalytic conditions, followed by purification using column chromatography .

Properties

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c1-2-19-13-5-3-12(4-6-13)17-15(18)8-7-14-9-11(16)10-20-14/h3-10H,2H2,1H3,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOPJVMFEZPWER-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-ethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Scientific Research Applications

- Chemistry (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide serves as a building block in the synthesis of complex molecules.

- Biology This compound can be utilized as a probe or inhibitor in various biochemical assays to study biological processes.

- Medicine Due to its unique structure, this compound holds potential in drug discovery and development. It can be a lead compound for creating new therapeutics.

- Industry In materials science, this acrylamide derivative can be employed in developing novel polymers or electronic materials with specific properties.

Synthesis of Acrylamides

Acrylamides, including this compound, are synthesized through various methods. One common approach involves reacting 4-bromothiophene-2-carbaldehyde with 4-ethoxyaniline in the presence of a base, forming a Schiff base. Subsequently, this intermediate undergoes a condensation reaction with acryloyl chloride under basic conditions to yield the desired acrylamide.

Another synthetic route involves tert-butyl (4-bromothiophen-2-yl)carbamate conjugated with 5-(bromomethyl)-3-methylisoxazole in the presence of NaH . The Boc group of the intermediate is then cleaved before conjugating with acryloyl chloride, followed by Suzuki coupling with (2-hydroxyphenyl)boronic acid to obtain the final product .

Related Acrylamide Derivatives

Other acrylamide derivatives have shown promising anticancer activities. Studies on related compounds suggest they can induce apoptosis in cancer cells and inhibit cell proliferation.

Industrial Production

Industrial production methods for this compound likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors, advanced purification techniques, and green chemistry principles.

Data Table: Applications of Acrylamide Derivatives

| Application | Description |

|---|---|

| Chemical Synthesis | Building block for synthesizing complex molecules |

| Biological Assays | Probe or inhibitor in biochemical assays |

| Drug Discovery | Potential use in developing new therapeutics |

| Materials Science | Development of novel polymers or electronic materials |

| Anticancer Research | Induction of apoptosis and inhibition of cell proliferation in cancer cells (observed in related acrylamide derivatives) |

Case Studies

Due to the limited availability of specific case studies for this compound, related acrylamide derivatives are referenced to provide insights into potential applications:

- In vitro Studies Studies on human cancer cell lines have demonstrated that related compounds can significantly reduce cell viability at micromolar concentrations.

- In vivo Studies Animal models treated with similar acrylamide derivatives exhibited reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene and ethoxyphenyl groups could play a role in binding to the target molecule, while the acrylamide moiety could be involved in covalent modification of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) substituents enhance electrophilicity, improving interactions with biological targets like kinases or DNA .

- Electron-Donating Groups (EDGs) : Ethoxy (OEt) and methoxy (OMe) groups increase solubility but may reduce binding affinity due to steric hindrance .

- Hybrid Scaffolds : Replacement of thiophene with pyridine (e.g., 3-pyridinylmethyl) introduces hydrogen-bonding capabilities, critical for receptor specificity .

Key Insights :

- Catalytic Efficiency : EDCI/DMAP systems yield moderate to high purity (75–85%), while microwave-assisted methods improve reaction speed and yield (92%) .

- Solubility Trends : Ethoxy-substituted derivatives (LogP ~2.5–3.2) exhibit better aqueous solubility than nitro- or chloro-substituted analogues (LogP >4) .

Anticancer Activity:

- The target compound’s bromothiophene moiety likely intercalates DNA or inhibits topoisomerases, similar to anthracycline analogues .

- Compound 7j (4-aminophenyl variant) shows potent cytotoxicity (IC₅₀: 5.2 μM in HepG2), attributed to the amino group’s ability to form hydrogen bonds with kinase ATP-binding pockets .

Antioxidant/Nrf2 Activation:

Antifungal Activity:

- Nitro-substituted derivatives (e.g., 3-nitrophenyl) exhibit broad-spectrum antifungal activity (MIC: 16 μg/mL), likely due to redox cycling and ROS generation .

Computational and Structural Studies

- Target Compound : Single-crystal X-ray diffraction confirms a planar acrylamide backbone with dihedral angles of 8.2° between thiophene and phenyl rings, favoring π-π stacking . DFT calculations reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity .

- 7j : Molecular docking predicts strong binding to EGFR (ΔG: −9.2 kcal/mol), driven by hydrophobic interactions with Leu694 and Val702 .

Biological Activity

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, examining its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of chalcone, which share structural similarities with this compound, have shown promising results against various cancer cell lines.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

- Results :

- Mechanisms of Action :

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that related compounds possess antimicrobial activities.

- Minimum Inhibitory Concentration (MIC) :

- Antioxidant Properties :

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Chalcone Derivatives :

- Mechanistic Insights :

Data Summary

| Compound Name | Activity Type | Cell Line Tested | IC50 Range (µg/mL) | Notes |

|---|---|---|---|---|

| Chalcone 5 | Anticancer | HeLa | 0.89 - 9.63 | Induces apoptosis via caspase activation |

| Chalcone 6 | Antimicrobial | Various strains | >500 | Moderate antibacterial activity |

| Chalcone 7 | Antioxidant | N/A | N/A | Effective against DPPH and ABTS radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.